![molecular formula C14H14O3S B7678703 1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone, also known as HMPE-2-ONE, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse pharmacological properties. HMPE-2-ONE has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone is not fully understood. However, studies have shown that this compound targets various signaling pathways and enzymes involved in inflammation, cancer, and microbial growth. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in microbial growth, such as β-lactamase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, this compound has been shown to possess anti-microbial properties against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone in lab experiments is its diverse pharmacological properties. This compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Additionally, the synthesis of this compound has been optimized and validated, ensuring the purity and yield of the final product. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe and effective dosage of this compound in various applications.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone. One of the potential applications of this compound is in the development of anti-inflammatory drugs. Additionally, this compound has been found to possess anti-cancer properties, making it a promising candidate for the development of cancer therapeutics. Furthermore, this compound has been shown to possess anti-microbial properties against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. Further studies are required to determine the efficacy and safety of this compound in various applications.
Synthesemethoden
The synthesis of 1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone is achieved through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with thiophene-2-carboxylic acid, followed by a Claisen-Schmidt condensation reaction with 4-hydroxymethylphenylacetone. The final product is obtained through a reduction reaction using sodium borohydride. This method has been optimized and validated through various studies, ensuring the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-microbial properties against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-[3-[[4-(hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10(16)14-13(6-7-18-14)17-9-12-4-2-11(8-15)3-5-12/h2-7,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPBAGGQYUBFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)
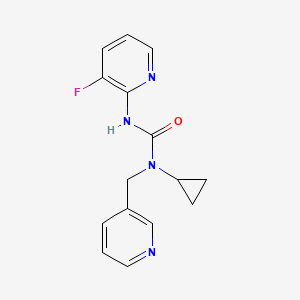
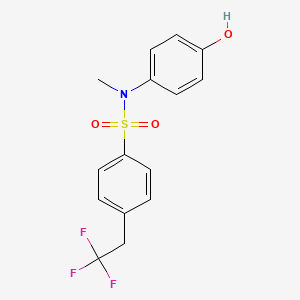
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)
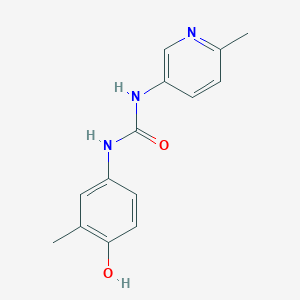
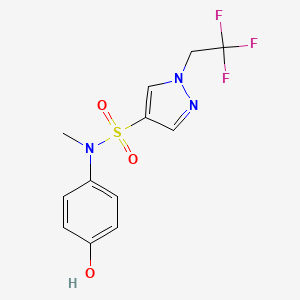
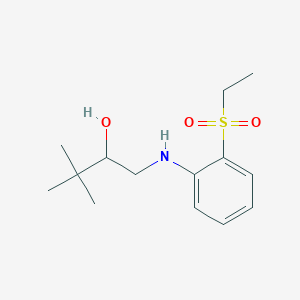
![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)
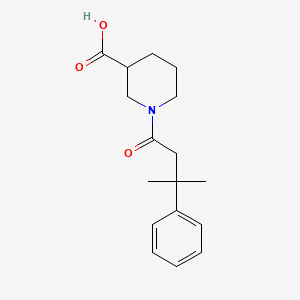
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)
